4,4-Difluoro-2-methylpentanoic acid

Catalog No.
S2815392
CAS No.
2146063-63-8
M.F
C6H10F2O2
M. Wt
152.141
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Difluoro-2-methylpentanoic acid

CAS Number

2146063-63-8

Product Name

4,4-Difluoro-2-methylpentanoic acid

IUPAC Name

4,4-difluoro-2-methylpentanoic acid

Molecular Formula

C6H10F2O2

Molecular Weight

152.141

InChI

InChI=1S/C6H10F2O2/c1-4(5(9)10)3-6(2,7)8/h4H,3H2,1-2H3,(H,9,10)

InChI Key

JXXNCQQYDYGIET-UHFFFAOYSA-N

SMILES

CC(CC(C)(F)F)C(=O)O

Solubility

not available

4,4-Difluoro-2-methylpentanoic acid is a fluorinated carboxylic acid characterized by the presence of two fluorine atoms at the 4-position and a methyl group at the 2-position of the pentanoic acid backbone. Its molecular formula is C6H10F2O2, and it has a molecular weight of approximately 150.15 g/mol. The compound is notable for its unique structural features that influence its chemical reactivity and biological activity.

, including:

  • Oxidation: This compound can undergo oxidation reactions, potentially converting the carboxylic acid group into various derivatives.
  • Esterification: Reacting with alcohols can yield esters, which are often used in organic synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of smaller molecules.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in developing more complex chemical entities .

The biological activity of 4,4-difluoro-2-methylpentanoic acid is an area of interest due to its structural similarity to other bioactive compounds. Preliminary studies suggest potential interactions with biological systems, although specific targets and mechanisms remain largely unexplored. The presence of fluorine atoms may enhance lipophilicity, influencing membrane permeability and biological interactions .

The synthesis of 4,4-difluoro-2-methylpentanoic acid typically involves several steps:

  • Fluorination: Introduction of fluorine atoms can be achieved through electrophilic fluorination methods using reagents such as sulfur tetrafluoride or other fluorinating agents.
  • Carboxylation: The incorporation of a carboxylic acid group can be performed via carbonylation reactions.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain high-purity samples.

These synthetic pathways emphasize the importance of careful reagent selection and reaction conditions to achieve the desired product efficiently .

4,4-Difluoro-2-methylpentanoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a building block for drug development or as a lead compound in medicinal chemistry.
  • Agriculture: Its properties might be explored for use in agrochemicals or as a pesticide formulation.
  • Materials Science: The compound could be utilized in the development of fluorinated polymers or coatings that exhibit enhanced chemical resistance.

These applications highlight the compound's versatility and potential impact across multiple industries .

Research on interaction studies involving 4,4-difluoro-2-methylpentanoic acid is limited but suggests that its interactions with biological macromolecules could be significant. Investigating binding affinities with proteins or enzymes could reveal insights into its biological roles and therapeutic potential. Studies focusing on its pharmacokinetics—absorption, distribution, metabolism, and excretion—are essential for understanding how this compound behaves in biological systems .

Several compounds share structural similarities with 4,4-difluoro-2-methylpentanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Fluoro-4-methylpentanoic acidC6H11FO2Contains one fluorine atom; less lipophilic than 4,4-difluoro variant.
2-Methylpentanoic acidC6H12O2Lacks fluorination; serves as a baseline for comparison.
3-Fluoro-2-methylpentanoic acidC6H11FO2Fluorination at a different position; affects reactivity.

These comparisons illustrate how variations in fluorination and functional groups can significantly alter the properties and potential applications of similar compounds .

XLogP3

1.7

Dates

Modify: 2023-08-17

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